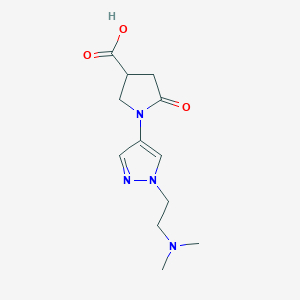
1-(1-(2-(Dimethylamino)ethyl)-1H-pyrazol-4-yl)-5-oxopyrrolidine-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(1-(2-(Dimethylamino)ethyl)-1H-pyrazol-4-yl)-5-oxopyrrolidine-3-carboxylic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a pyrazole ring, a pyrrolidine ring, and a carboxylic acid group, making it a versatile molecule for various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-(2-(Dimethylamino)ethyl)-1H-pyrazol-4-yl)-5-oxopyrrolidine-3-carboxylic acid typically involves multiple steps, including the formation of the pyrazole ring and the pyrrolidine ring. Common synthetic routes may involve the use of starting materials such as dimethylaminoethyl derivatives and pyrazole precursors. The reaction conditions often include the use of solvents like ethanol or methanol, and catalysts such as acids or bases to facilitate the formation of the desired compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to streamline the production process and reduce costs.
化学反应分析
Types of Reactions: 1-(1-(2-(Dimethylamino)ethyl)-1H-pyrazol-4-yl)-5-oxopyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学研究应用
1-(1-(2-(Dimethylamino)ethyl)-1H-pyrazol-4-yl)-5-oxopyrrolidine-3-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It may be used in the study of enzyme interactions and as a probe for biological assays.
Medicine: The compound has potential therapeutic applications, including as a precursor for drug development and as a pharmacological agent.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 1-(1-(2-(Dimethylamino)ethyl)-1H-pyrazol-4-yl)-5-oxopyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
相似化合物的比较
- 1-(2-(Dimethylamino)ethyl)-1H-pyrazole-4-carboxylic acid
- 1-(1-(2-(Dimethylamino)ethyl)-1H-pyrazol-4-yl)-5-oxopyrrolidine-2-carboxylic acid
- 1-(1-(2-(Dimethylamino)ethyl)-1H-pyrazol-4-yl)-5-oxopyrrolidine-4-carboxylic acid
Uniqueness: 1-(1-(2-(Dimethylamino)ethyl)-1H-pyrazol-4-yl)-5-oxopyrrolidine-3-carboxylic acid is unique due to its specific structural features, including the position of the carboxylic acid group and the presence of both pyrazole and pyrrolidine rings. These structural characteristics confer distinct chemical and biological properties, making it a valuable compound for various applications.
属性
分子式 |
C12H18N4O3 |
|---|---|
分子量 |
266.30 g/mol |
IUPAC 名称 |
1-[1-[2-(dimethylamino)ethyl]pyrazol-4-yl]-5-oxopyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C12H18N4O3/c1-14(2)3-4-15-8-10(6-13-15)16-7-9(12(18)19)5-11(16)17/h6,8-9H,3-5,7H2,1-2H3,(H,18,19) |
InChI 键 |
QQYLOJOAKZNZBW-UHFFFAOYSA-N |
规范 SMILES |
CN(C)CCN1C=C(C=N1)N2CC(CC2=O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-Bromo-7-methyl-5-phenyl-3H-imidazo[4,5-b]pyridin-2-ol](/img/structure/B13008547.png)
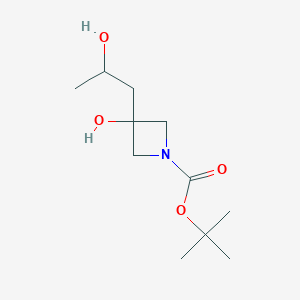
![5-Methyloctahydrocyclopenta[b]pyrrole](/img/structure/B13008556.png)
![N-(3-chlorophenyl)-2-[2-methoxy-4-[(Z)-(5-oxo-2-phenyl-1,3-oxazol-4-ylidene)methyl]phenoxy]acetamide](/img/structure/B13008567.png)
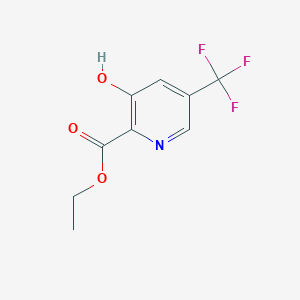
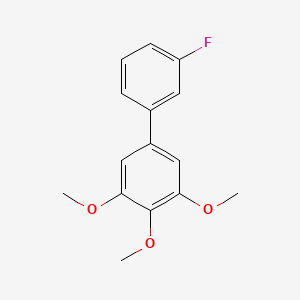
![(R)-2-Azaspiro[4.5]decane-4-carboxylicacid](/img/structure/B13008583.png)
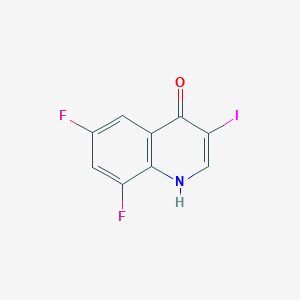
![1-([1,1'-Biphenyl]-4-yloxy)cyclopropanecarboxylic acid](/img/structure/B13008596.png)
![tert-Butyl 6-amino-1-azaspiro[4.4]nonane-1-carboxylate](/img/structure/B13008602.png)
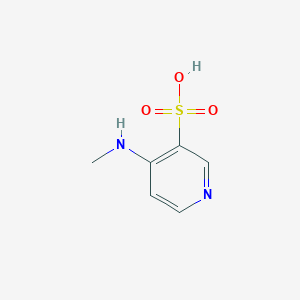
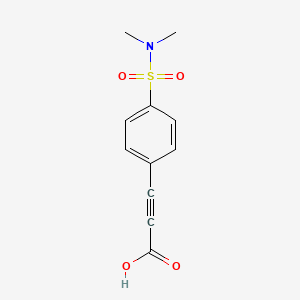
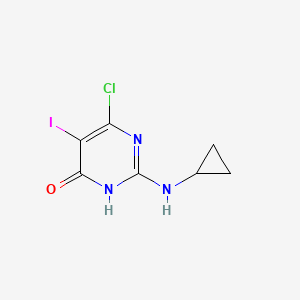
![5-Methylpyrrolo[2,1-f][1,2,4]triazine-2,4(1H,3H)-dione](/img/structure/B13008634.png)
